Acryloyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

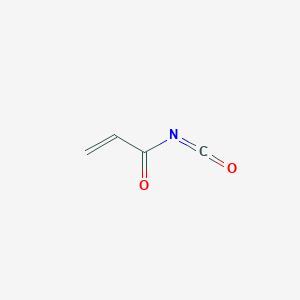

Acryloyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C4H3NO2 and its molecular weight is 97.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Acryloyl isocyanate serves as a crucial building block in the synthesis of polyurethanes and other polymeric materials. Its high reactivity with compounds containing active hydrogen atoms allows for the formation of robust polymer networks.

Polyurethane Synthesis

- High Reactivity : this compound reacts readily with polyols and amines to produce polyurethane elastomers and foams, which are used in coatings, adhesives, and sealants. The incorporation of acryloyl groups enhances the thermal stability and mechanical properties of the resulting polymers .

- Bio-based Alternatives : Recent studies have focused on synthesizing bio-derived polyurethanes using this compound, which reduces toxicity compared to conventional isocyanates. These bio-based materials are increasingly used in applications requiring lower environmental impact .

Biomedical Applications

This compound has found significant applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

- Nucleoside Transport : Researchers have developed polyurethane particles using this compound for the transport of nucleosides, which are vital in treating viral infections. The particles exhibit favorable characteristics such as controlled release and biocompatibility .

- Controlled Release Mechanisms : The incorporation of this compound into polymer matrices allows for tailored drug release profiles, making it suitable for sustained delivery systems .

Tissue Engineering

- Biocompatible Scaffolds : this compound can be utilized to create scaffolds for tissue engineering applications. These scaffolds support cell attachment and proliferation while allowing for controlled degradation rates that match tissue regeneration processes .

Coatings and Adhesives

The high reactivity of this compound makes it an excellent candidate for use in coatings and adhesives.

Coatings

- Protective Coatings : this compound-based coatings provide excellent adhesion, chemical resistance, and durability. They are widely used in automotive finishes and industrial coatings .

- Photoresists : In microfabrication processes, this compound serves as a component in photoresists, which are essential for creating microelectronic devices .

Adhesives

- High-performance Adhesives : The incorporation of this compound into adhesive formulations enhances bonding strength and thermal stability, making them suitable for demanding applications such as aerospace and automotive industries .

Propiedades

Fórmula molecular |

C4H3NO2 |

|---|---|

Peso molecular |

97.07 g/mol |

Nombre IUPAC |

prop-2-enoyl isocyanate |

InChI |

InChI=1S/C4H3NO2/c1-2-4(7)5-3-6/h2H,1H2 |

Clave InChI |

YOSXAXYCARLZTR-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)N=C=O |

Sinónimos |

acryloyl isocyanate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.